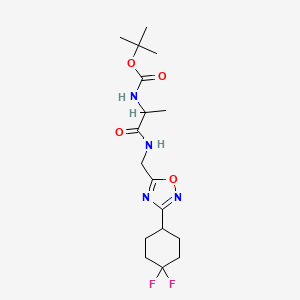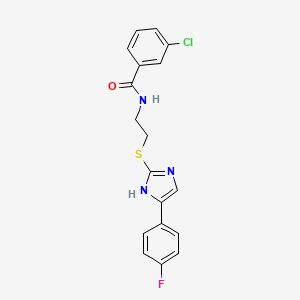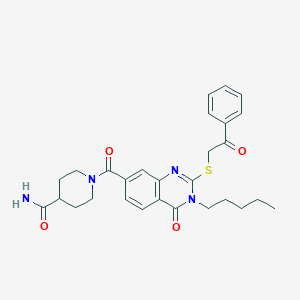![molecular formula C16H14ClF3N6O2S B2601435 N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-4-氯-3-(三氟甲基)苯磺酰胺 CAS No. 2034269-55-9](/img/structure/B2601435.png)
N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-4-氯-3-(三氟甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClF3N6O2S and its molecular weight is 446.83. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
- 已合成了一系列与所讨论化合物相似的化合物,并评估了其潜在的抗 HIV 和抗癌活性。初步筛选表明,其中一些化合物对 HIV 具有中等至较高的抗活性,对癌症具有中等抗癌活性 (Brzozowski, 1998).
抗菌和抗真菌特性
- 对带有苯磺酰胺部分的吡唑啉和吡唑衍生物的研究显示出有希望的抗菌和抗真菌活性,表明这些化合物在抗菌应用中具有潜力 (Hassan, 2013).
碳酸酐酶的抑制
- 已经研究了某些苯磺酰胺(包括与所讨论化合物相关的结构)对人体碳酸酐酶的抑制作用,对特定同工酶显示出低纳摩尔活性。这些发现突出了它们在开发针对肿瘤相关碳酸酐酶的疗法中的潜力 (Alafeefy 等,2015).
抗哮喘潜力
- 该化学类别中的新型化合物在抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩方面显示出显着的活性,表明在治疗哮喘和其他呼吸道疾病方面具有潜在价值 (Kuwahara 等,1997).
作用机制
Target of Action
Compounds with similar structures have been reported to inhibit mesenchymal–epithelial transition factor (c-met) protein kinase .
Biochemical Pathways
Similar compounds have been reported to modulate gaba a activity , which suggests that this compound may also affect neurotransmitter signaling pathways.
Result of Action
Similar compounds have been reported to inhibit c-met protein kinase , suggesting that this compound may also have kinase inhibitory effects.
生化分析
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and altering their activity . Additionally, it interacts with proteins involved in signal transduction pathways, potentially modulating cellular responses to external stimuli.
Cellular Effects
The effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide on cells are diverse. It influences cell signaling pathways, particularly those involving kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.
Molecular Mechanism
At the molecular level, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity, and interacts with DNA and RNA, affecting transcription and translation processes . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression profiles and metabolic adjustments.
Dosage Effects in Animal Models
The effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide vary with dosage in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is transported and distributed by specific transporters and binding proteins . It tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is critical for its activity. It is predominantly found in the cytoplasm and mitochondria, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments.
属性
IUPAC Name |
4-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2S/c17-13-2-1-11(7-12(13)16(18,19)20)29(27,28)24-10-5-6-25(8-10)15-4-3-14-22-21-9-26(14)23-15/h1-4,7,9-10,24H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZXNMXOGHOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)

![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)



![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)


